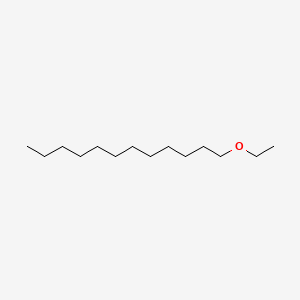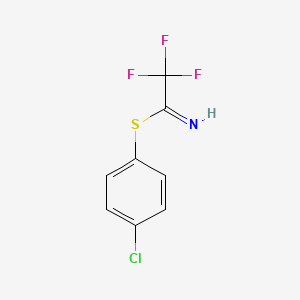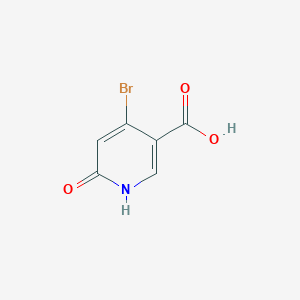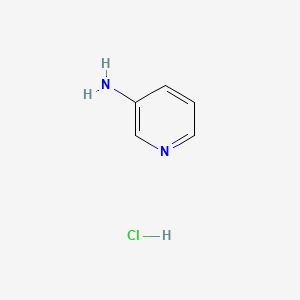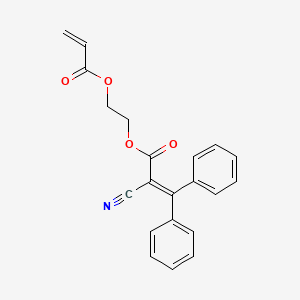
2-(Acryloyloxy)ethyl 2-cyano-3,3-diphenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3,3-diphenylacrylate is an organic ester that appears as an off-white crystalline powder . It is also known by other names such as 2-Cyano-3,3-diphenyl-2-propenoic acid ethyl ester, Ethyl α-cyano-β,β-diphenylacrylate, and Ethyl 2-cyano-3,3-diphenyl-2-propenoate .
Synthesis Analysis
The preparation method of Ethyl 2-cyano-3,3-diphenylacrylate includes the following steps: add cyclohexane and benzophenone to the reaction kettle, wait until the benzophenone is completely dissolved, then raise the temperature to 102-104°C and keep it warm .Molecular Structure Analysis
The molecular formula of Ethyl 2-cyano-3,3-diphenylacrylate is C18H15NO2 . The linear formula is (C6H5)2C=C(CN)CO2C2H5 .Chemical Reactions Analysis
As an acrylate ester derivative, esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
Ethyl 2-cyano-3,3-diphenylacrylate has a melting point of 96.0 to 100.0 °C and a boiling point of 200 °C/3 mmHg . It is soluble in methanol .Wirkmechanismus
While the specific mechanism of action for “2-(Acryloyloxy)ethyl 2-cyano-3,3-diphenylacrylate” is not available, a similar compound, 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate, is known to be an ester-based UV filter formed by reacting 3,3-diphenylcyanoacrylate and 2-ethylhexanol . It is commercially used as a UV absorber in sunscreens and other cosmetic formulations .
Safety and Hazards
Ethyl 2-cyano-3,3-diphenylacrylate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
CAS-Nummer |
72966-50-8 |
|---|---|
Produktname |
2-(Acryloyloxy)ethyl 2-cyano-3,3-diphenylacrylate |
Molekularformel |
C21H17NO4 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-prop-2-enoyloxyethyl 2-cyano-3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C21H17NO4/c1-2-19(23)25-13-14-26-21(24)18(15-22)20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h2-12H,1,13-14H2 |
InChI-Schlüssel |
ZJQFXMRCCPCFEP-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |
Kanonische SMILES |
C=CC(=O)OCCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



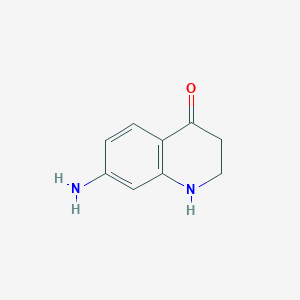
![4,5,6,7-Tetrahydrofuro[2,3-C]pyridine](/img/structure/B3193491.png)

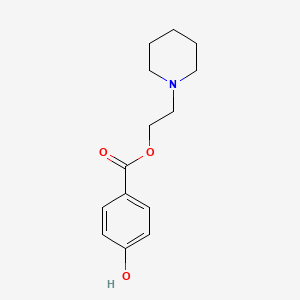

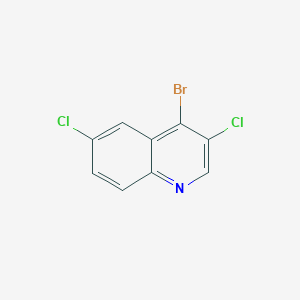

![1H-Pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B3193524.png)
